molecular formula C6H11BrO B042867 1-Bromopinacolone CAS No. 5469-26-1

1-Bromopinacolone

Cat. No.: B042867
CAS No.: 5469-26-1
M. Wt: 179.05 g/mol
InChI Key: SAIRZMWXVJEBMO-UHFFFAOYSA-N
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Description

1-Bromopinacolone, also known as 1-Bromo-3,3-dimethyl-2-butanone, is an organic compound with the molecular formula C6H11BrO. It is a brominated derivative of pinacolone and is characterized by its clear, colorless to pale yellow liquid form. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

The primary target of 1-Bromopinacolone is acetylcholinesterase , an enzyme that plays a crucial role in the nervous system . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting acetylcholinesterase, this compound affects the regulation of acetylcholine in the nervous system .

Mode of Action

This compound acts as a reversible competitive inhibitor for acetylcholinesterase during the hydrolysis of acetylcholine . Initially, it competes with acetylcholine for the active site of the enzyme. Over time, it acts as anirreversible covalent inhibitor , forming a stable complex with the enzyme .

Biochemical Pathways

The inhibition of acetylcholinesterase by this compound affects the cholinergic pathway. This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting the breakdown of acetylcholine, this compound can potentially alter signal transmission in this pathway .

Pharmacokinetics

It’s known that this compound has a hydrolytic half-life of 30 hours at the ph of incubation, 78 . This suggests that the compound may have a prolonged presence in the body, allowing it to exert its inhibitory effects over an extended period .

Result of Action

The inhibition of acetylcholinesterase by this compound results in an increase in the concentration of acetylcholine in the nervous system . This can lead to an alteration in the transmission of signals, potentially affecting various physiological processes regulated by the nervous system .

Action Environment

The action of this compound is influenced by the pH of its environment. Its hydrolytic half-life and thus its duration of action, is affected by the pH of the incubation environment

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromopinacolone can be synthesized through the bromination of pinacolone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction proceeds as follows:

(CH3)3CCOCH3+Br2(CH3)3CCOCH2Br+HBr(CH3)3CCOCH3 + Br2 → (CH3)3CCOCH2Br + HBr (CH3)3CCOCH3+Br2→(CH3)3CCOCH2Br+HBr

This method ensures the selective bromination at the alpha position of the carbonyl group .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromopinacolone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, and ethers.

    Reduction: Formation of 1-bromo-3,3-dimethyl-2-butanol.

    Oxidation: Formation of 3,3-dimethylbutanoic acid.

Scientific Research Applications

Comparison with Similar Compounds

    1-Bromo-3,3-dimethyl-2-butanone (Bromomethyl tert-butyl ketone): Similar in structure and reactivity to 1-Bromopinacolone.

    Bromoacetone: Another brominated ketone with similar reactivity but different applications.

    Bromobenzene: A brominated aromatic compound with different chemical properties and applications.

Uniqueness: this compound is unique due to its specific structure, which allows for selective reactions at the alpha position of the carbonyl group. This selectivity makes it a valuable intermediate in organic synthesis and a useful tool in enzyme inhibition studies .

Properties

IUPAC Name

1-bromo-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-6(2,3)5(8)4-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIRZMWXVJEBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203145
Record name 1-Bromopinacolone
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Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5469-26-1
Record name Bromopinacolone
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Record name 1-Bromopinacolone
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Record name 5469-26-1
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Record name 1-Bromopinacolone
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Record name 1-bromo-3,3-dimethylbutan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-Bromopinacolone interact with Acetylcholinesterase and what are the downstream effects?

A1: While the provided abstract [] states that this compound acts as an active site-directed covalent inhibitor for Acetylcholinesterase, it does not provide specific details on the interaction mechanism or downstream effects. Further research is needed to elucidate the precise binding interactions, kinetics of inhibition, and the consequences of Acetylcholinesterase inhibition by this compound.

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